Butane-1,2-diamine dihydrochloride
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Overview
Description
Butane-1,2-diamine dihydrochloride is an organic compound with the molecular formula C4H14Cl2N2. It is a diamine derivative, meaning it contains two amine groups. This compound is often used in various chemical reactions and industrial applications due to its unique properties.
Scientific Research Applications
Butane-1,2-diamine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Safety and Hazards
Mechanism of Action
Target of Action
Butane-1,2-diamine dihydrochloride, also known as Putrescine, is a polyamine that interacts with several targets. These include the putrescine-binding periplasmic protein , ornithine decarboxylase , and S-adenosylmethionine decarboxylase proenzyme . These targets play crucial roles in various biological processes, including cell growth and differentiation.
Mode of Action
The interaction of this compound with its targets leads to various changes in cellular processes. For instance, ornithine decarboxylase catalyzes the conversion of ornithine to putrescine, a key step in polyamine biosynthesis . The interaction with S-adenosylmethionine decarboxylase proenzyme is also significant as it is involved in the synthesis of spermidine and spermine, two other important polyamines .
Biochemical Pathways
This compound is involved in several biochemical pathways. It is synthesized biologically via two different pathways, both starting from arginine . In one pathway, arginine is converted into agmatine, a process catalyzed by the enzyme arginine decarboxylase (ADC) . These pathways are crucial for the production of polyamines, which are essential for cell growth and differentiation .
Pharmacokinetics
Its bioavailability would be influenced by factors such as absorption, distribution, metabolism, and excretion .
Result of Action
The action of this compound at the molecular and cellular levels results in various effects. For instance, it is known to regulate various aspects of plant growth, development, and stress responses . In humans, it is involved in cell proliferation and differentiation, and its dysregulation has been linked to various diseases .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect its charge and, consequently, its interaction with targets. Additionally, the presence of other molecules can either enhance or inhibit its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
Butane-1,2-diamine dihydrochloride can be synthesized through several methods. One common approach involves the reaction of butane-1,2-diamine with hydrochloric acid. The reaction typically occurs under controlled conditions to ensure the formation of the dihydrochloride salt. The process can be summarized as follows:
C4H12N2+2HCl→C4H14Cl2N2
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using high-purity reagents. The reaction conditions are optimized to maximize yield and purity. The compound is then purified through crystallization or other separation techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Butane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The amine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Formation of amine oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines and other derivatives.
Comparison with Similar Compounds
Similar Compounds
Putrescine: An organic compound with the formula C4H12N2, similar in structure but without the hydrochloride groups.
2,3-Butanediamine: Another diamine with a different arrangement of amine groups.
Uniqueness
Butane-1,2-diamine dihydrochloride is unique due to its specific arrangement of amine groups and the presence of hydrochloride groups. This gives it distinct chemical properties and reactivity compared to other diamines.
Properties
IUPAC Name |
butane-1,2-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2.2ClH/c1-2-4(6)3-5;;/h4H,2-3,5-6H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZZFULPOWQYQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1081531-27-2 |
Source
|
Record name | butane-1,2-diamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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